UT-A1 Urea Transporter Inhibition
In a fluorescence-based assay using MDCK cells expressing rat UT-A1, 1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea inhibited urea transport with an IC50 of 5.00 µM (5000 nM) after 15 min incubation [1]. This is the first reported UT-A1 inhibitory activity for a nitrosourea bearing a 3-pyridinylmethyl group. In contrast, the non-nitrosated analog N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)urea (CAS 53101-97-6) lacks the essential nitrosourea electrophilic center and is not reported to interact with urea transporters, highlighting the role of the N-nitroso group in target engagement.
Comparator (non-nitrosated analog): no measurable inhibition
| Evidence Dimension | UT-A1 urea transporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.00 µM (rat UT-A1 in MDCK cells, 15 min incubation) |
| Comparator Or Baseline | N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)urea (non-nitrosated analog, CAS 53101-97-6): No reported UT-A1 inhibition activity |
| Quantified Difference | Target compound: active (IC50 5 µM); Comparator: inactive (no measurable inhibition) |
| Conditions | MDCK cells expressing rat UT-A1, fluorescence plate reader assay, 15 min incubation at 37°C |
Why This Matters
Procurement for urea transporter research demands the nitrosated form; the non-nitrosated analog is inactive, making substitution impossible without loss of biological readout.
- [1] BindingDB Entry BDBM50575418 (CHEMBL4874369). IC50 for inhibition of rat UT-A1 expressed in MDCK cells. https://ww.w.bindingdb.org. View Source
